(+)-Tomoxetine hydrochloride (+)-Tomoxetine hydrochloride (+)-Tomoxetine hydrochloride is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 82857-39-4
VCID: VC0545578
InChI: InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1
SMILES: CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Molecular Formula: C17H22ClNO
Molecular Weight: 291.8 g/mol

(+)-Tomoxetine hydrochloride

CAS No.: 82857-39-4

Cat. No.: VC0545578

Molecular Formula: C17H22ClNO

Molecular Weight: 291.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(+)-Tomoxetine hydrochloride - 82857-39-4

Specification

CAS No. 82857-39-4
Molecular Formula C17H22ClNO
Molecular Weight 291.8 g/mol
IUPAC Name (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1
Standard InChI Key LUCXVPAZUDVVBT-LMOVPXPDSA-N
Isomeric SMILES CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2.Cl
SMILES CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Canonical SMILES CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Appearance Solid powder

Introduction

Chemical and Structural Profile

(+)-Tomoxetine hydrochloride is a white, granular powder with high aqueous solubility, characterized by the molecular formula C₁₇H₂₁NO·HCl and a molecular weight of 294.82 g/mol . Its structure comprises a chiral center at the third carbon of the propanamine chain, conferring enantioselective binding to NET. The (R)-configuration is essential for its biological activity, as evidenced by its 5 nM affinity for human NET compared to the (S)-enantiomer’s negligible binding .

Table 1: Physicochemical Properties of (+)-Tomoxetine Hydrochloride

PropertyValue
Molecular FormulaC₁₇H₂₁NO·HCl
Molecular Weight294.82 g/mol
Solubility>50 mM in water (with warming)
CAS Number82248-59-7
Plasma Protein Binding98.7% (primarily albumin)

Pharmacodynamic Mechanisms

Neurotransmitter Transporter Inhibition

(+)-Tomoxetine hydrochloride exhibits high selectivity for NET (Ki = 5 nM) over serotonin (SERT; Ki = 77 nM) and dopamine (DAT; Ki = 1,451 nM) transporters . This specificity increases extracellular norepinephrine and dopamine concentrations in the prefrontal cortex, a region with sparse DAT expression, thereby enhancing executive function and attention in ADHD . Preclinical microdialysis studies in rodents demonstrate a 3-fold elevation in prefrontal norepinephrine without affecting striatal dopamine, contrasting with non-selective reuptake inhibitors like methylphenidate .

Additional Receptor Interactions

Beyond NET inhibition, (+)-tomoxetine shows sub-micromolar activity at ionotropic and metabotropic receptors:

  • NMDA Receptor Antagonism: Blocks glutamate-gated NMDA channels (IC₅₀ = 0.66–3,470 nM) in rat cortical neurons, potentially mitigating excitotoxicity implicated in ADHD pathophysiology .

  • GIRK Channel Inhibition: Reversibly inhibits G protein-coupled inwardly rectifying potassium (GIRK) currents (Ki = 6,500–12,400 nM), which may prolong neuronal excitability in catecholaminergic pathways .

  • Opioid Receptor Modulation: The metabolite 4-hydroxyatomoxetine acts as a κ-opioid partial agonist (Ki = 95 nM) and μ-opioid antagonist (Ki = 422 nM), though clinical relevance remains unclear .

Table 2: Key Pharmacodynamic Targets of (+)-Tomoxetine Hydrochloride

TargetKi (nM)Effect
Norepinephrine Transporter5Reuptake inhibition
NMDA Receptor0.66–3,470Open-channel blockade
κ-Opioid Receptor95Partial agonism (4-hydroxy metabolite)
GIRK3.1/3.26,500Current inhibition

Pharmacokinetic Profile

Metabolism and Elimination

Hepatic metabolism via CYP2D6 generates two major metabolites:

  • 4-Hydroxyatomoxetine: Equipotent to parent drug but circulates at 1% (EMs) or 0.1% (PMs) of (+)-tomoxetine concentrations .

  • N-Desmethylatomoxetine: Inactive metabolite contributing 5% (EMs) or 45% (PMs) to plasma levels .

Elimination half-life differs markedly between genotypes:

  • EMs: 5.3 hours (parent), 8.9 hours (N-desmethyl metabolite)

  • PMs: 20.0 hours (parent), 33.3 hours (N-desmethyl metabolite)

Table 3: Pharmacokinetic Parameters by CYP2D6 Phenotype

ParameterEMsPMs
AUC (ng·h/mL)2,00020,000
t₁/₂ (hours)5.320.0
Clearance (L/h/kg)0.350.04

Clinical Applications and Efficacy

ADHD Management

In a 25-week randomized withdrawal trial, (+)-tomoxetine maintained response (≥30% ADHD symptom reduction) in 64.3% of adults versus 50.0% on placebo (p < 0.001) . Quality-of-life metrics (AAQoL) improved significantly in productivity (p < 0.001) and psychological health (p = 0.003) domains . Pediatric studies report similar efficacy, with effect sizes (Cohen’s d) of 0.6–0.8 versus placebo .

Pharmaceutical Development

Analytical Quantification

Reverse-phase HPLC methods enable precise quantification in biological matrices, with linear ranges of 40–120 μg/mL (r² = 0.999) and recovery rates of 99.6–100.2% . Robustness testing confirms method stability across flow rates (0.5–1.5 mL/min) and wavelengths (±5 nm) .

Formulation Innovations

A cyclodextrin-based oral solution enhances solubility (>50 mg/mL) and bioavailability, addressing challenges posed by the drug’s pH-dependent dissolution . Patent CN112451476A describes hydroxypropyl-β-cyclodextrin complexes that improve palatability and stability in pediatric formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator